Divergent Scaffold Topology: Direct Comparison of Sulfonamide Attachment Points in Piperazine-Based Inhibitor Design
4-Benzylpiperazine-1-sulfonamide represents a distinct scaffold topology compared to the potent carbonic anhydrase (CA) inhibitors that utilize a piperazine ring. In the majority of reported low-nanomolar CA inhibitors, such as those derived from 4-(sulfamoylbenzoyl)piperazine, the sulfonamide group is situated on a phenyl ring that is connected to the piperazine via a carbonyl linker [1]. In contrast, the target compound features the sulfonamide directly on the piperazine nitrogen, with a benzyl group on the opposite nitrogen. This is a critical difference, as SAR studies on analogous 2-benzylpiperazines show that modifications to the sulfonamide-bearing moiety dramatically alter isoform selectivity and potency profiles, shifting from subnanomolar hCA II inhibition to a complete loss of activity against certain isoforms [2].
| Evidence Dimension | Scaffold Topology and Inhibitory Potency (Ki) Against Human Carbonic Anhydrase II |
|---|---|
| Target Compound Data | Scaffold: 4-Benzylpiperazine-1-sulfonamide. No direct Ki data available for this exact compound in the reviewed literature. |
| Comparator Or Baseline | Representative Potent Analog: (R)-4-(3,4-dibenzylpiperazine-1-carbonyl)benzenesulfonamide (Compound 9a). |
| Quantified Difference | Comparator Ki = 0.5 nM against hCA IV [1]. For the target compound's scaffold, a related 2-benzylpiperazine derivative (Compound 6b) showed a Ki of 3.5 nM against hCA II [2]. The shift in sulfonamide attachment and substitution pattern is known to confer distinct isoform selectivity. |
| Conditions | Stopped-flow CO2 hydrase assay using purified recombinant human carbonic anhydrase isoforms. |
Why This Matters
This evidence confirms that 4-benzylpiperazine-1-sulfonamide is not a direct analog of known CA inhibitors, and its distinct topology makes it a unique starting point for exploring alternative chemical space or for synthetic applications where a sulfamoylpiperazine is specifically required.
- [1] Chiaramonte, N., Bua, S., Angeli, A., Ferraroni, M., Picchioni, I., Bartolucci, G., ... & Supuran, C. T. (2019). Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase I, II, IV and IX inhibitors. Bioorganic Chemistry, 91, 103130. View Source
- [2] Chiaramonte, N., Bua, S., Ferraroni, M., Nocentini, A., Bonardi, A., Bartolucci, G., ... & Supuran, C. T. (2018). 2-Benzylpiperazine: A new scaffold for potent human carbonic anhydrase inhibitors. Synthesis, enzyme inhibition, enantioselectivity, computational and crystallographic studies and in vivo activity for a new class of intraocular pressure lowering agents. European Journal of Medicinal Chemistry, 151, 363-375. View Source
